

An In-Depth Technical Guide to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Isopropoxy-N-(3-isopropoxybenzyl)aniline
Cat. No.:	B1385226

[Get Quote](#)

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or published experimental data for the compound "**2-Isopropoxy-N-(3-isopropoxybenzyl)aniline**." This suggests that this specific molecule may be a novel compound that has not been synthesized or characterized. The following technical guide is a predictive overview based on established chemical principles and data from structurally analogous compounds.

Chemical Identification

While a registered CAS number is not available, a systematic IUPAC name can be assigned based on its structure.

- Proposed IUPAC Name: 2-(propan-2-yloxy)-N-[(3-(propan-2-yloxy)phenyl)methyl]aniline

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C19H25NO2
Molecular Weight	299.41 g/mol
Appearance	Predicted to be a pale yellow oil or low-melting solid
Solubility	Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; insoluble in water.
LogP (Predicted)	4.5 - 5.5
pKa (Predicted, basic)	3.5 - 4.5 (aniline nitrogen)

Hypothetical Synthesis Protocol

The most direct and widely used method for synthesizing N-benzylanilines is through reductive amination. This involves the reaction of an appropriately substituted aniline with a substituted benzaldehyde in the presence of a reducing agent.

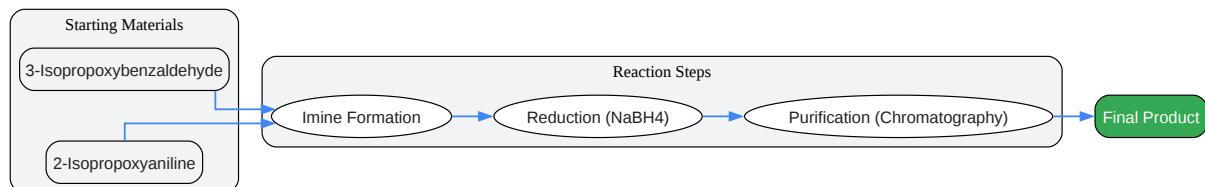
Experimental Protocol: Synthesis of **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline** via Reductive Amination

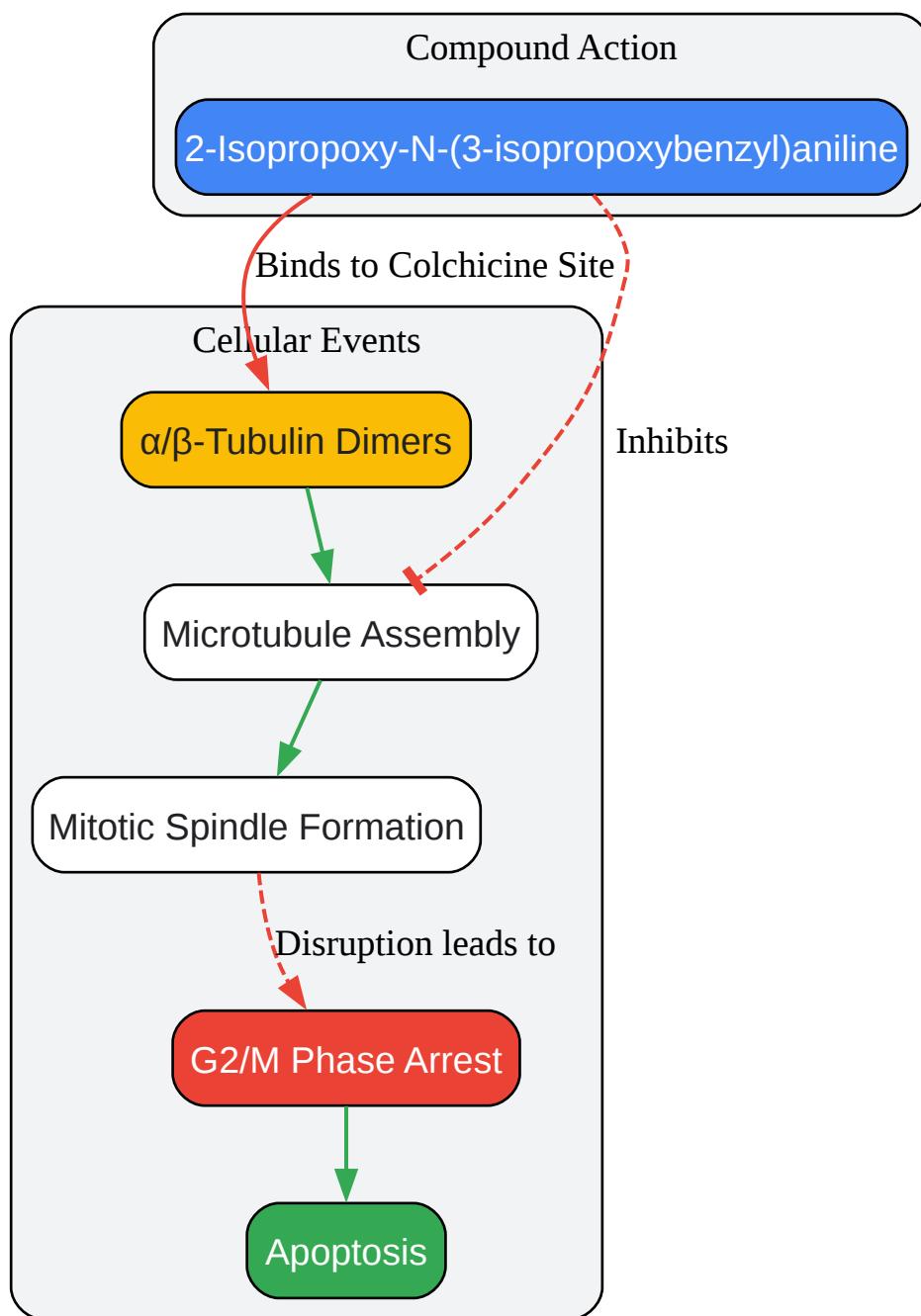
This protocol is adapted from the synthesis of structurally related N-(substituted benzyl)anilines.[\[1\]](#)

Reagents and Materials:

- 2-Isopropoxyaniline
- 3-Isopropoxybenzaldehyde
- Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)
- Methanol (anhydrous)
- Ethyl acetate

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution


Procedure:


- Reaction Setup: To a solution of 2-isopropoxyaniline (1.0 eq) in anhydrous methanol (10 mL per mmol of aniline) in a round-bottom flask equipped with a magnetic stirrer, add 3-isopropoxybenzaldehyde (1.1 eq).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction Completion and Quenching: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **2-Isopropoxy-N-(3-**

isopropoxybenzyl)aniline.

- Characterization: The structure and purity of the final compound should be confirmed using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

DOT Script for Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion for Researchers and Drug Development Professionals

The hypothetical compound **2-Isopropoxy-N-(3-isopropoxybenzyl)aniline** represents a novel chemical entity with potential for anticancer drug discovery. Its structural similarity to known tubulin polymerization inhibitors suggests a promising starting point for investigation. The proposed synthetic route via reductive amination is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. Further research should focus on the actual synthesis, characterization, and *in vitro* evaluation of this compound against a panel of cancer cell lines and in tubulin polymerization assays to validate its predicted biological activity. The differential placement of the isopropoxy groups compared to known trimethoxy analogs could lead to altered potency, selectivity, and pharmacokinetic properties, warranting a thorough investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isopropoxy-N-(3-isopropoxybenzyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1385226#cas-number-and-iupac-name-for-2-isopropoxy-n-3-isopropoxybenzyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com